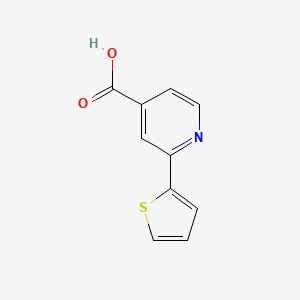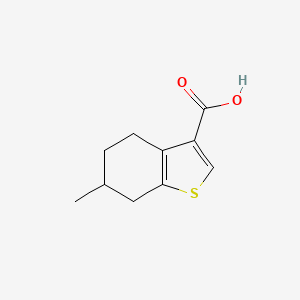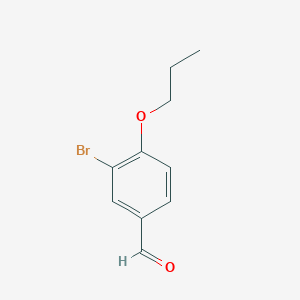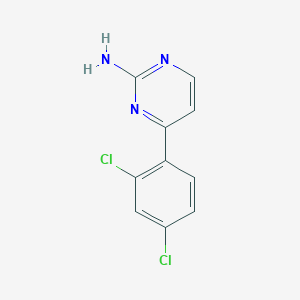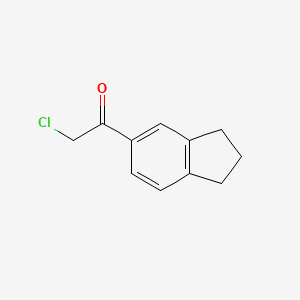
2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone" is not directly mentioned in the provided papers. However, we can infer some general information about chlorinated ethanones and their derivatives from the related compounds discussed in the papers. These compounds are typically characterized by the presence of a chloro substituent and a ketone group, which can influence their reactivity and physical properties. They are often used as intermediates in the synthesis of more complex molecules, such as pharmaceuticals or agrochemicals .
Synthesis Analysis
The synthesis of chlorinated ethanone derivatives can involve various methods, including chlorination reactions and nucleophilic substitutions. For example, the synthesis of 1-(2-chloro-4-phenylquinolin-3-yl)ethanone was achieved by chlorination of a quinolinone precursor using POCl3 . Similarly, 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one was prepared via nucleophilic substitution of a chlorinated ethanone with 1,2,4-triazole . These methods highlight the versatility of chlorinated ethanones as synthetic intermediates.
Molecular Structure Analysis
The molecular structure of chlorinated ethanone derivatives is often confirmed using spectroscopic techniques such as NMR, FTIR, and mass spectrometry, as well as X-ray crystallography. For instance, the crystal structure of a benzimidazole derivative was determined by X-ray diffraction, revealing a relatively flat molecule due to the anti conformations of the –CH2– groups . The structure of a novel imidazolidin derivative was also confirmed by similar techniques .
Chemical Reactions Analysis
Chlorinated ethanone derivatives can undergo various chemical reactions, including further chlorination, nucleophilic substitution, and reactions with other organic compounds to form more complex structures. The reactivity of the chloro and ketone functional groups plays a crucial role in these transformations. For example, the synthesis of prothioconazole, an agricultural fungicide, involves the reaction of a chlorinated ethanone with triazole .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated ethanone derivatives can be influenced by their molecular structure. For instance, the presence of intramolecular hydrogen bonding and π-π stacking interactions can affect the melting point and solubility of these compounds . The crystal structure and space group can also provide insights into the compound's stability and reactivity . Ab initio studies and fingerprint plots derived from Hirshfeld surfaces can be used to analyze the intermolecular interactions in the crystal lattice .
Wissenschaftliche Forschungsanwendungen
- Scientific Field: Biotechnology
- Application Summary: This compound is used as an intermediate in the production of the drug ticagrelor . The ketoreductase ChKRED20 from Chryseobacterium sp. CA49 was found to catalyze the reduction of the ketone precursor with excellent stereoselectivity .
- Methods of Application: Mutations of ChKRED20 were created to enhance the bioreductive production of (1S)-2-chloro-1-(3,4-difluorophenyl)ethanol . The mutant L205A showed a specific activity of 178 μmol/min/mg, ten times that of the wild-type .
- Results: The mutant catalyzed the complete conversion of 150 and 200 g/l substrate within 6 and 20 h, respectively, yielding enantiopure (S)-CFPL with an isolated yield of 95% .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO/c12-7-11(13)10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAALMGLOFSSHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406674 |
Source


|
| Record name | 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone | |
CAS RN |
41202-24-8 |
Source


|
| Record name | 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

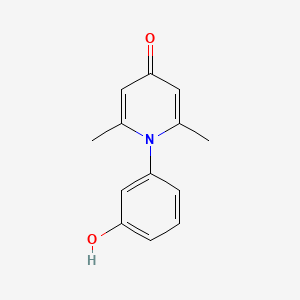
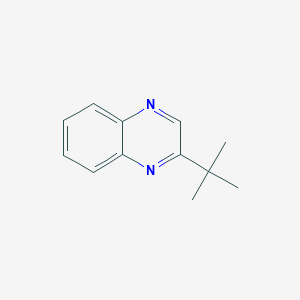
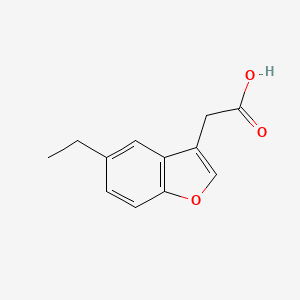
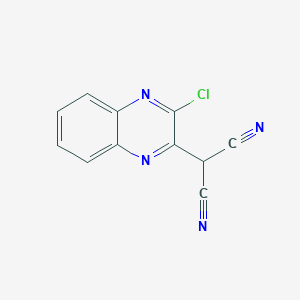
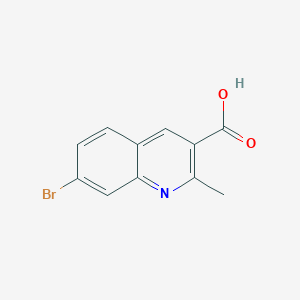
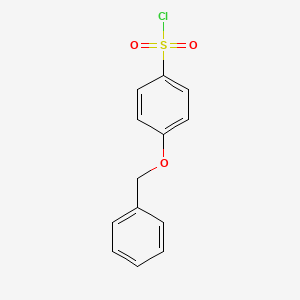
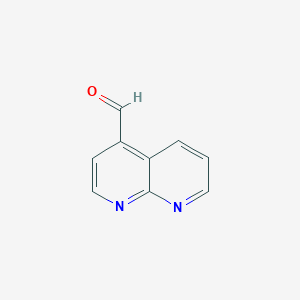
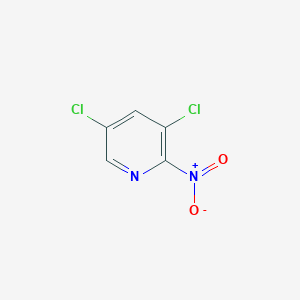
![3H-Imidazo[4,5-B]pyridine-6-carboxylic acid](/img/structure/B1335515.png)

